Z-Glu(OBzl)-OH.DCHA
Description
Overview of Glutamic Acid Derivatives as Crucial Building Blocks in Synthetic Chemistry
Glutamic acid (Glu) is a vital α-amino acid found in nearly all living organisms, playing critical roles in protein biosynthesis, metabolism, and neurotransmission ontosight.airesearchgate.netwikipedia.org. Its structure features a side chain with a γ-carboxylic acid group, which, if unprotected, can participate in unintended reactions during peptide synthesis, such as esterification or amide formation, leading to impurities or truncated sequences peptide.combiosynth.comontosight.ai.
To overcome these challenges, glutamic acid is typically used in its protected derivative form. The side-chain carboxyl group is commonly protected as an ester, with benzyl (B1604629) (OBzl) and tert-butyl (OtBu) esters being frequently utilized peptide.combachem.comontosight.aithieme-connect.de. These protected derivatives ensure that the γ-carboxyl group remains inert during peptide coupling steps, allowing for precise elongation of the peptide chain from the N-terminus to the C-terminus biosynth.comyoutube.comontosight.aiuchicago.edu.
Historical and Current Significance of Z-Glu(OBzl)-OH.DCHA in Academic and Industrial Synthetic Methodologies
This compound represents a specific protected derivative of glutamic acid that has played a significant role in the historical development and ongoing practice of peptide synthesis. This compound combines several key features:
Z (Benzyloxycarbonyl) Group: The benzyloxycarbonyl (Cbz or Z) group is attached to the α-amino terminus of glutamic acid. Introduced by Leonidas Zervas in the 1930s, the Z group was foundational for modern peptide synthesis, enabling the controlled assembly of peptides bachem.compeptide.comtotal-synthesis.comontosight.ai. It is known for its stability towards basic and mild acidic conditions and is typically removed via hydrogenolysis (catalytic hydrogenation) bachem.compeptide.comtotal-synthesis.com. While less prevalent in modern solid-phase peptide synthesis (SPPS) compared to Fmoc, the Z group remains valuable in solution-phase synthesis and for specific applications peptide.compeptide.com.
OBzl (Benzyl Ester) Group: The γ-carboxyl group of glutamic acid is protected as a benzyl ester bachem.comthieme-connect.decymitquimica.comoup.com. The benzyl ester is stable to basic conditions and mild acids, and like the Z group, it is typically cleaved by hydrogenolysis bachem.com. This dual protection strategy allows for the simultaneous removal of both the N-terminal Z group and the side-chain OBzl group under hydrogenolysis conditions, which can be advantageous in certain synthetic schemes iris-biotech.debachem.com.
.DCHA (Dicyclohexylammonium) Salt: The compound is often supplied as its dicyclohexylammonium (B1228976) (DCHA) salt. Amino acids and their derivatives, especially when in their free acid form, can sometimes be oils or unstable solids, making them difficult to handle, purify, and store bachem.combachem.com. Forming a DCHA salt can significantly improve the crystallinity, stability, and ease of handling of these compounds bachem.combachem.comuoa.gratamanchemicals.comchemimpex.com. The DCHA salt can be readily purified, often by crystallization, and the free amino acid derivative can be liberated when needed for synthesis using specific acid treatments bachem.combachem.com.
Historically, the Z group and benzyl ester protection were key components in early peptide synthesis methodologies peptide.combachem.comtotal-synthesis.com. While the Fmoc/tBu strategy has become dominant in automated SPPS due to the mild basic cleavage of Fmoc and acidic cleavage of tBu, the Z/OBzl combination remains relevant, particularly in solution-phase peptide synthesis or for specific fragment couplings where the stability profile and deprotection via hydrogenolysis are preferred or compatible peptide.combiosynth.comiris-biotech.de. The DCHA salt form enhances the practicality of using such derivatives in laboratory settings by improving their physical properties for handling and purification bachem.combachem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6.C12H23N/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,17H,11-14H2,(H,21,25)(H,23,24);11-13H,1-10H2/t17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJQPMAKFIEZHI-LMOVPXPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Z Glu Obzl Oh.dcha
Classical and Contemporary Pathways for the Preparation of Z-Glu(OBzl)-OH.DCHA
The preparation of this compound is a multi-step process that begins with the selective protection of L-glutamic acid. Various synthetic strategies have been developed to achieve this transformation efficiently and with high purity.
A primary route to Z-Glu(OBzl)-OH involves the protection of L-glutamic acid. This can be achieved in a two-step process. First, the γ-carboxyl group of L-glutamic acid is esterified with benzyl (B1604629) alcohol. A common method involves heating L-glutamic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid, and removing the water formed during the reaction under reduced pressure. prepchem.com The resulting γ-benzyl L-glutamate is then N-protected.
The protection of the α-amino group is typically accomplished using benzyl chloroformate (Cbz-Cl or Z-Cl) under alkaline conditions, a procedure known as the Schotten-Baumann reaction. google.comgoogle.com The reaction is carefully controlled to ensure selective acylation of the amino group.
An alternative and often efficient approach involves the use of L-glutamic acid anhydride (B1165640) precursors. For instance, N-benzyloxycarbonyl-L-glutamic anhydride can be synthesized from Z-Glu-OH by treatment with a dehydrating agent like acetic anhydride. google.com This anhydride can then be selectively opened with an alcohol. For example, refluxing Z-Glu anhydride in ethanol (B145695) yields a mixture of α- and γ-monoethyl esters. prepchem.com A similar reaction with benzyl alcohol would lead to the desired benzyl ester. This pathway offers a regioselective means to introduce the ester group.
A summary of a typical synthetic approach is presented in the table below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | L-Glutamic Acid, Benzyl Alcohol | H₂SO₄, Heat, Reduced Pressure | γ-Benzyl L-glutamate |
| 2 | γ-Benzyl L-glutamate | Benzyl Chloroformate, NaOH(aq) | Z-Glu(OBzl)-OH |
Many protected amino acids, including Z-Glu(OBzl)-OH, are often obtained as oils or amorphous solids that are difficult to purify by standard crystallization techniques. wiley-vch.de Dicyclohexylamine (B1670486) (DCHA) plays a crucial role in overcoming this challenge. nbinno.com The addition of DCHA to a solution of the crude, oily Z-Glu(OBzl)-OH results in the formation of a stable, crystalline dicyclohexylammonium (B1228976) salt. google.comprepchem.com
The formation of the DCHA salt offers several advantages:
Enhanced Crystallinity: The salt is typically a well-defined crystalline solid, which facilitates its purification by recrystallization. nbinno.com This process effectively removes impurities from the initial reaction steps.
Improved Handling and Stability: Crystalline salts are generally easier to handle, weigh, and store compared to their oily free-acid counterparts. nbinno.com
Facilitated Isolation: The salt often precipitates from the reaction mixture, simplifying the isolation process.
The general procedure for salt formation involves dissolving the crude Z-Glu(OBzl)-OH in a suitable organic solvent, such as diethyl ether, and then adding DCHA to induce crystallization. prepchem.com The purified this compound can then be used directly in some applications or, more commonly, the free acid can be regenerated just prior to use. The liberation of the free acid from its DCHA salt is typically achieved by treatment with a strong acid, such as phosphoric acid, followed by extraction into an organic solvent. bachem.com
| Feature | Advantage of DCHA Salt Formation |
| Physical Form | Crystalline Solid |
| Purification | Amenable to recrystallization |
| Handling | Easy to weigh and transfer |
| Stability | Enhanced shelf-life |
Integration of Z Glu Obzl Oh.dcha in Complex Peptide and Biomolecule Synthesis
Applications in Solution-Phase Peptide Synthesis (LPPS) Strategies
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, represents the classical approach to constructing peptide chains. americanpeptidesociety.orgchempep.com Unlike solid-phase synthesis where the growing peptide is anchored to a resin, LPPS involves carrying out all coupling and deprotection reactions in a homogeneous solution, with purification of the intermediate peptide fragments after each or several steps.
Z-Glu(OBzl)-OH.DCHA is exceptionally well-suited for LPPS for several reasons:
Enhanced Stability and Handling : The dicyclohexylamine (B1670486) (DCHA) salt form renders the compound as a stable, crystalline solid. This improves its shelf-life and makes it easier to handle and weigh accurately compared to the free acid, which can be an oil or a less stable solid.
Purification Advantage : The DCHA salt is readily converted back to the free carboxylic acid, Z-Glu(OBzl)-OH, typically through an acid wash (e.g., with aqueous sulfuric acid) followed by extraction into an organic solvent. google.com This process also helps to remove any water-soluble impurities.
Controlled Activation : In a typical LPPS workflow, the regenerated Z-Glu(OBzl)-OH is activated at its α-carboxyl group using coupling reagents. Common activators include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress racemization. americanpeptidesociety.org This activated species then reacts with the free N-terminal amino group of another amino acid or peptide fragment to form the peptide bond.
Dual Protection : The Z (benzyloxycarbonyl) group on the α-amino position and the OBzl (benzyl ester) on the γ-carboxyl side chain provide robust protection. Both groups are stable to the conditions of peptide coupling but can be removed simultaneously in a single step via catalytic hydrogenation. ekb.eg This simultaneous deprotection strategy is a hallmark of classical LPPS approaches, particularly in fragment condensation strategies.
The table below summarizes the key features of the components of this compound.
| Component | Abbreviation | Chemical Group | Function in Peptide Synthesis |
| Benzyloxycarbonyl | Z | Carbamate (B1207046) | Protects the α-amino group from unwanted reactions. |
| Glutamic Acid | Glu | Amino Acid | The core amino acid residue being incorporated. |
| Benzyl (B1604629) Ester | OBzl | Ester | Protects the γ-carboxyl group in the side chain. |
| Dicyclohexylamine | DCHA | Secondary Amine | Forms a stable, crystalline salt with the free α-carboxyl group, aiding in purification and handling. |
**3.2. Contribution to the Assembly of Structurally Diverse and Biologically Relevant Peptides
The strategic use of this compound and related derivatives has been instrumental in the total synthesis of numerous peptides with significant biological activities.
Muramyl peptides, such as muramyl dipeptide (MDP), are components of bacterial cell walls that are potent stimulators of the immune system. The synthesis of MDP and its analogues often requires the incorporation of a D-isoglutamine residue. While not a direct use of L-glutamic acid, the synthetic strategies employed are analogous. The synthesis of these peptidoglycan fragments relies on carefully chosen protected amino acid derivatives to build the peptide backbone. A derivative like Boc-D-Glu(OBzl)-OH is frequently used, where the Boc group provides orthogonal protection to the benzyl ester. peptide.com In a classical approach, Z-D-Glu(OBzl)-OH could be employed, leveraging the same advantages of the Z/OBzl protecting group combination for the controlled assembly of the peptide sequence in solution.
Thymosin α1 is a 28-amino acid peptide hormone with immunomodulatory properties. Its total synthesis is a significant challenge that has been approached using both solid-phase and solution-phase methods. In classical solution-phase syntheses, a fragment condensation strategy is often employed, where smaller protected peptide segments are synthesized and then coupled together. researchgate.net
Insulin (B600854) is a polypeptide hormone crucial for glucose metabolism, composed of an A-chain and a B-chain linked by disulfide bonds. The chemical synthesis of insulin and its analogues is a landmark achievement in peptide chemistry. These syntheses often require the incorporation of multiple glutamic acid residues (e.g., at positions A4, A17, B13, and B21 in human insulin).
In advanced synthetic strategies, such as the fully convergent chemical synthesis of ester insulin, highly specialized glutamic acid building blocks are required. For example, the synthesis of one insulin analogue involved the use of Boc-Glu[Oβ(Alloc-Thr-α-O-cHex)]-OH, a complex derivative where the glutamic acid side chain is esterified to another amino acid. nih.gov While this specific example uses a Boc protecting group, classical syntheses of insulin fragments have historically relied on Z-protected amino acids. Z-Glu(OBzl)-OH serves as a fundamental building block for creating segments containing glutamic acid, where the Z and OBzl groups can be removed cleanly by hydrogenation prior to the final assembly and disulfide bond formation.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. frontiersin.org The synthesis of peptidomimetics often involves non-standard amino acids or modified peptide backbones, requiring a versatile toolbox of protected building blocks.
Z-protected amino acids, including Z-Glu(OBzl)-OH, are valuable in this context. For example, in the development of proteasome inhibitors, peptide-like molecules are often synthesized. One such inhibitor, PSI, is a peptide aldehyde with the sequence Z-Leu-Glu(OtBu)-Ala-Leu-al. uni-regensburg.de This structure features a Z-protected N-terminus and a protected glutamic acid residue. The use of Z-Glu(OBzl)-OH in place of the tert-butyl ester derivative would be a viable alternative, contingent on the compatibility of the deprotection conditions (hydrogenation) with other functional groups in the molecule.
Strategic Considerations for Glutamic Acid Residue Introduction within Specific Peptide Sequences
The Z/OBzl combination in Z-Glu(OBzl)-OH is an example of a "non-orthogonal" or "simultaneous" deprotection strategy. Both groups are typically removed in a single step by catalytic hydrogenation (H₂/Pd). This approach is efficient and clean but does not allow for the selective manipulation of the α-amino group while the side chain remains protected, or vice-versa. This strategy is often favored in:
LPPS Fragment Condensation : Where fully protected peptide fragments are synthesized and, after a final coupling, all protecting groups are removed in one or two final steps.
Synthesis of C-terminal Glutamic Acid Peptides : Where the α-amino group of the Z-Glu(OBzl)-OH is coupled, and no further N-terminal elongation is needed at that position.
In contrast, modern syntheses, especially on solid phase (SPPS), often require orthogonal protecting groups to allow for stepwise elongation of the peptide chain. The table below compares the Z/OBzl strategy with common orthogonal strategies.
| α-Amino Protection | γ-Carboxyl Protection | Deprotection (α-Amino) | Deprotection (γ-Carboxyl) | Key Strategic Feature |
| Z (Benzyloxycarbonyl) | OBzl (Benzyl ester) | H₂/Pd or HBr/AcOH | H₂/Pd or HF | Simultaneous Removal : Both groups are cleaved under hydrogenolysis conditions. Ideal for final deprotection in LPPS. ekb.eg |
| Boc (tert-Butoxycarbonyl) | OBzl (Benzyl ester) | Mild Acid (e.g., TFA) | H₂/Pd or HF | Orthogonal : Boc group is acid-labile, while OBzl is removed by hydrogenation. Allows N-terminal elongation while side chain is protected. libretexts.org |
| Fmoc (Fluorenylmethyloxycarbonyl) | OtBu (tert-Butyl ester) | Mild Base (e.g., Piperidine) | Mild Acid (e.g., TFA) | Orthogonal : Fmoc is base-labile, OtBu is acid-labile. This is the most common strategy in modern SPPS. ekb.eg |
Protecting Group Chemistry of the Benzyloxycarbonyl Z and Benzyl Ester Obzl Moieties Within Z Glu Obzl Oh.dcha
Nα-Benzyloxycarbonyl (Z) Protection Strategy
The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis, marking a pivotal moment in the field. nih.gov Its stability under various coupling conditions and its susceptibility to specific cleavage methods make it a valuable tool in synthetic peptide chemistry.
The installation of the Z-group onto the α-amino group of an amino acid, such as glutamic acid, is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is benzyl (B1604629) chloroformate. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.
The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the Nα-Z-protected amino acid.
Reaction Scheme:
R-NH₂ + C₆H₅CH₂OCOCl → R-NH-CO-OCH₂C₆H₅ + HCl
Selectivity for the α-amino group over other nucleophilic sites, such as the side-chain carboxyl group of glutamic acid, is inherently high under appropriate pH conditions. The amino group is significantly more nucleophilic than the carboxylate anion, ensuring preferential reaction.
Catalytic hydrogenation is the most common and mildest method for the cleavage of the Z-group. This method involves the reduction of the benzyl-type carbamate (B1207046) to yield the free amine, toluene, and carbon dioxide.
Deprotection Reaction:
R-NH-CO-OCH₂C₆H₅ + H₂ --(Catalyst)--> R-NH₂ + C₆H₅CH₃ + CO₂
The reaction is typically carried out using a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), under a positive pressure of hydrogen gas. researchgate.net An alternative approach, catalytic transfer hydrogenation, utilizes a hydrogen donor in place of hydrogen gas. researchgate.net This method is advantageous as it does not require specialized pressure equipment. Common hydrogen donors include formic acid, 1,4-cyclohexadiene, and cyclohexene. researchgate.net
Table 1: Conditions for Catalytic Hydrogenation of Z-Group
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard and widely used catalyst. researchgate.net |
| Hydrogen Source | H₂ gas (1-4 atm) or Transfer agents (e.g., Formic Acid, 1,4-Cyclohexadiene) | Transfer hydrogenation can be more convenient for standard laboratory setups. researchgate.net |
| Solvent | Methanol, Ethanol (B145695), Dioxane, Tetrahydrofuran (THF), Acetic Acid | Solvent choice can influence reaction rate and selectivity. |
| Temperature | Room Temperature | Reactions are typically efficient at ambient temperatures. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS until completion. |
Limitations: A significant limitation of catalytic hydrogenation is its incompatibility with other functional groups that are also susceptible to reduction. This includes:
Sulfur-containing residues: Methionine and cysteine can poison the palladium catalyst, reducing its efficacy. researchgate.net
Tryptophan: The indole (B1671886) ring can sometimes be reduced under hydrogenation conditions.
Alkynes and Alkenes: These unsaturated groups will be hydrogenated.
Nitro groups: These are readily reduced to amines.
Acid-catalyzed cleavage provides an alternative method for Z-group removal, particularly when hydrogenation is not feasible. This method relies on the lability of the benzyl-oxygen bond under strong acidic conditions. The concept of orthogonality in protecting group strategy is crucial; an orthogonal set of protecting groups allows for the removal of one group in any order without affecting the others. thieme-connect.deuchicago.edu
The Z-group is stable to the milder acidic conditions used to remove tert-butyl-based protecting groups like tert-butyloxycarbonyl (Boc), making them an orthogonal pair. peptide.compeptide.com However, the Z-group can be cleaved by stronger acids.
Table 2: Acidolytic Conditions for Z-Group Cleavage
| Reagent | Conditions | Orthogonality Considerations |
|---|---|---|
| HBr in Acetic Acid | 33% HBr/AcOH, Room Temp, 1-2 hours | Cleaves Z, OBzl, and Boc groups. Not orthogonal to tert-butyl-based protection. |
| Hydrogen Fluoride (HF) | Anhydrous HF, 0 °C, with scavengers (e.g., anisole) | A strong acid used for final deprotection in Boc-based synthesis; cleaves most benzyl and tert-butyl groups. peptide.com |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA in TFA with scavengers | Similar in strength to HF, used for final deprotection. |
The choice of deprotection method is dictated by the other protecting groups present in the peptide sequence. The Z-group's stability to bases makes it fully orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.com
γ-Benzyl Ester (OBzl) Protection of the Carboxyl Side Chain
The carboxylic acid side chain of glutamic acid is reactive and must be protected to prevent side reactions, such as branching or cyclization, during peptide synthesis. peptide.compeptide.com The benzyl ester is a common choice for this purpose due to its stability and cleavage conditions that are often compatible with the Z-group.
Protecting the γ-carboxyl group of glutamic acid as a benzyl ester while leaving the α-carboxyl group free for peptide coupling requires selective esterification.
Several methods have been developed to achieve this:
Direct Esterification: Reaction of Nα-Z-protected glutamic acid with benzyl alcohol under acidic catalysis. This method can lead to mixtures of α- and γ-esters, requiring purification.
Reaction with Benzyl Halide: Nα-protected glutamic acid can be reacted with benzyl bromide or chloride in the presence of a base like triethylamine (B128534) or cesium carbonate. Control of stoichiometry and reaction conditions is necessary to favor γ-esterification.
Copper(II)-Promoted Selective Esterification: A highly selective method involves the use of copper(II) chloride (CuCl₂) to promote the esterification of L-glutamic acid with benzyl alcohol. researchgate.net The mechanism involves the formation of a chelate complex between the copper ion and the α-amino and α-carboxyl groups. This coordination increases the acidity of the α-carboxyl group, but sterically hinders it, directing the esterification to the more accessible γ-carboxyl position. This method has been reported to achieve a selectivity of 100% and a yield of over 95% for the γ-benzyl ester. researchgate.net
The cleavage of the γ-benzyl ester is typically performed under conditions similar to those used for the Nα-Z group, which is a key advantage for simultaneous deprotection.
Cleavage Methods:
Catalytic Hydrogenation: As with the Z-group, catalytic hydrogenation (e.g., H₂/Pd-C) is the preferred method for removing the OBzl group. It is clean, efficient, and yields the free carboxylic acid and toluene. This is the most common method for simultaneous cleavage of Z and OBzl groups. researchgate.net
Acidolysis: Strong acids like anhydrous HF, HBr in acetic acid, or TFMSA will cleave the benzyl ester. researchgate.net The OBzl group is more stable to acid than tert-butyl esters, allowing for the selective removal of a Boc or OtBu group with milder acids like trifluoroacetic acid (TFA) while the OBzl group remains intact. peptide.com This orthogonality is fundamental to Boc-based solid-phase peptide synthesis strategies. peptide.com
Basic Hydrolysis (Saponification): While possible using bases like NaOH or LiOH, saponification is less common in modern peptide synthesis. The conditions can be harsh and may lead to side reactions, including racemization.
The OBzl group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Fmoc group, making the Fmoc/Bzl protection scheme a fully orthogonal strategy. peptide.com This allows for the assembly of a peptide chain using Fmoc chemistry, followed by the selective removal of the benzyl-based side-chain protecting groups at the end of the synthesis. A boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has also been reported for the mild and selective cleavage of benzyl ethers and esters in the presence of other functional groups. organic-chemistry.org
Table 3: Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Z-Glu(OBzl)-OH.DCHA | N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester dicyclohexylamine (B1670486) salt |
| Z or Cbz | Benzyloxycarbonyl |
| OBzl | Benzyl ester |
| DCHA | Dicyclohexylamine |
| Boc | tert-Butyloxycarbonyl |
| Fmoc | Fluorenylmethyloxycarbonyl |
| Pd/C | Palladium on carbon |
| HBr/AcOH | Hydrogen bromide in acetic acid |
| HF | Hydrogen fluoride |
| TFMSA | Trifluoromethanesulfonic acid |
| TFA | Trifluoroacetic acid |
| DMF | Dimethylformamide |
Reactivity, Stability, and Side Reaction Management in Z Glu Obzl Oh.dcha Mediated Syntheses
Intrinsic Chemical Stability of Z-Glu(OBzl)-OH.DCHA under Diverse Synthetic Conditions
The stability of this compound is primarily governed by the nature of its protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino terminus and the O-benzyl (OBzl) ester on the gamma-carboxyl group of glutamic acid.
The Z (Cbz) group is a carbamate (B1207046) that offers good stability under basic conditions and mild acidic conditions. It is typically removed by catalytic hydrogenolysis or treatment with strong acids such as HBr in acetic acid or neat trifluoroacetic acid (TFA) bachem.comlibretexts.orgmasterorganicchemistry.comresearchgate.net. Its stability to bases makes it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) if used as a temporary protecting group or in solution phase synthesis.
The OBzl ester protecting the gamma-carboxyl group is generally stable to basic conditions and catalytic hydrogenolysis, but it is labile to strong acids, similar to the Z group iris-biotech.denih.govpeptide.com. This shared lability to acids means that if a synthesis strategy involves Boc protection (which is also acid-labile), careful management of acidic deprotection steps is required to maintain orthogonality and prevent premature cleavage of the OBzl group iris-biotech.de.
The dicyclohexylamine (B1670486) (DCHA) salt formation generally enhances the compound's stability and handling properties, often making it a crystalline solid that is easier to purify and store compared to the free acid atamanchemicals.comcymitquimica.comchemimpex.combachem.com. While stable as a salt, it must be converted to the free acid form before it can be activated and coupled in peptide synthesis bachem.com.
Table 1: Stability Profile of Key Protecting Groups in this compound
| Protecting Group | Stability Towards: | Lability Towards: | Common Removal Conditions |
| Z (Cbz) | Bases, Mild Acids | Strong Acids, Hydrogenolysis | HBr/AcOH, TFA, H₂/Pd-C |
| OBzl Ester | Bases, Hydrogenolysis | Strong Acids | TFA, HF |
Strategies for Mitigating Undesired Side Reactions During Peptide Elongation
Peptide synthesis is prone to several side reactions that can compromise the purity and yield of the final product. Strategies are employed to minimize these unwanted transformations.
Prevention of Pyroglutamyl Formation from Glutamic Acid Derivatives
Pyroglutamyl formation, also known as cyclization, is a common side reaction for glutamic acid and glutamine residues, particularly when the alpha-amino group and the side-chain carboxyl group are both free or activated rsc.orggoogle.comthieme-connect.deu-szeged.hu. This cyclization results in the formation of a five-membered lactam ring.
In the case of this compound, the presence of the Z group on the alpha-amino and the OBzl ester on the gamma-carboxyl inherently protects against pyroglutamyl formation as long as these groups remain intact peptide.com. The Z group shields the alpha-amino, and the OBzl ester shields the side-chain carboxyl. Premature deprotection of either group, especially the OBzl ester under acidic conditions, could expose these functionalities, increasing the risk of cyclization, particularly if the alpha-amino group is also deprotected. Therefore, maintaining the integrity of both protecting groups during synthesis is crucial for preventing this side reaction peptide.com.
Control of Racemization during Activation and Coupling Steps
Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a critical side reaction during peptide bond formation. It occurs when the chiral center is deprotonated, forming an enolizable intermediate that can re-protonate from either face, leading to a mixture of L- and D-amino acids. This is particularly problematic when using carbodiimide (B86325) coupling reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) wikipedia.orgbachem.comacs.org.
To mitigate racemization, the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) is standard practice wikipedia.orgbachem.compeptide.com. These additives react with the activated intermediate (e.g., O-acylisourea formed by carbodiimides) to generate active esters, which are less prone to racemization and react more cleanly with the incoming amino group wikipedia.orgbachem.com. The choice of coupling reagent and additive, as well as reaction conditions (e.g., temperature, solvent, and pre-activation vs. in situ activation), significantly influences the degree of racemization acs.org.
The DCHA salt itself can be leveraged for chiral resolution, as diastereomeric salts can be formed and separated atamanchemicals.combachem.com. However, for direct use in synthesis, the free acid must be liberated from the salt.
Table 2: Common Coupling Reagents and Racemization Suppression Strategies
| Coupling Reagent | Common Additives for Racemization Suppression | Mechanism of Suppression |
| DCC | HOBt, HOAt, Oxyma | Formation of active esters, reducing enolization risk |
| DIC | HOBt, HOAt, Oxyma | Formation of active esters, reducing enolization risk |
| HBTU/HATU | Not always required, but can be used | Pre-formed active esters/uronium salts, rapid coupling |
Influence of Protecting Group Lability on Overall Reaction Purity
The purity of the synthesized peptide is directly influenced by the lability of the protecting groups used. Orthogonality, the ability to selectively remove one protecting group without affecting others, is paramount researchgate.netiris-biotech.depeptide.combiosynth.com.
The compatibility of Z/OBzl with other common protecting groups is crucial. For example, in Fmoc-based SPPS, the N-terminal Fmoc group is base-labile (e.g., piperidine), while side-chain protecting groups like tBu are acid-labile. The Z group, being acid-labile, would need to be managed carefully if used in conjunction with acid-labile side-chain groups. If Z is intended as a permanent N-terminal protection in a Boc-based strategy, its acid lability must be considered alongside the acid lability of other groups.
Table 3: Orthogonality Considerations with Z and OBzl Groups
| Protecting Group Strategy | Nα-PG | Side Chain PG | Orthogonality with Z/OBzl | Typical Removal Conditions | Potential Issues |
| Fmoc/tBu | Fmoc | tBu | Partial | Fmoc: Base; tBu: Acid | Z/OBzl are acid-labile, same as tBu. Need careful acid management if Z/OBzl are present. |
| Boc/Bn (or OBzl) | Boc | Bn (or OBzl) | Poor | Boc: Acid; Bn/OBzl: Acid | Z/OBzl and Boc are both acid-labile, leading to non-orthogonal deprotection. |
The Influence of Dicyclohexylamine Salt Formation on Compound Stability and Handling Properties
The formation of dicyclohexylamine (DCHA) salts of protected amino acids, including Z-Glu(OBzl)-OH, offers significant advantages in terms of compound handling and stability atamanchemicals.comcymitquimica.comchemimpex.combachem.com. Free amino acids or their derivatives can sometimes be amorphous, hygroscopic, or unstable, making them difficult to purify, weigh accurately, and store.
The DCHA salt typically results in a crystalline solid, which is generally more stable to degradation and easier to handle than the corresponding free acid. This improved crystallinity and stability facilitate purification by recrystallization and ensure better shelf-life atamanchemicals.combachem.com. Furthermore, DCHA salts often exhibit improved solubility in organic solvents commonly used in peptide synthesis cymitquimica.comchemimpex.com.
However, it is crucial to note that the DCHA salt must be converted to the free carboxylic acid before it can be activated for peptide coupling. This liberation is typically achieved by treatment with a mild acid, such as phosphoric acid, in an organic solvent like ethyl acetate (B1210297). The DCHA is then extracted into the aqueous phase as a salt (e.g., dicyclohexylammonium (B1228976) phosphate), leaving the free amino acid derivative in the organic phase bachem.com.
Compound List
this compound (N-Benzyloxycarbonyl-L-glutamic acid O-benzyl ester dicyclohexylamine salt)
Benzyloxycarbonyl (Z or Cbz)
O-benzyl (OBzl)
Dicyclohexylamine (DCHA)
DCC (Dicyclohexylcarbodiimide)
DIC (Diisopropylcarbodiimide)
HOBt (1-Hydroxybenzotriazole)
HOAt (1-Hydroxy-7-azabenzotriazole)
Oxyma (Ethyl cyanohydroxyiminoacetate)
TFA (Trifluoroacetic Acid)
HBr (Hydrogen Bromide)
HF (Hydrogen Fluoride)
Boc (tert-Butyloxycarbonyl)
Fmoc (9-Fluorenylmethoxycarbonyl)
tBu (tert-Butyl)
Bn (Benzyl)
DMF (Dimethylformamide)
DCM (Dichloromethane)
Ethyl acetate
Phosphoric Acid
Pyroglutamic acid (pGlu)
Advanced Analytical Methodologies for Characterization and Quality Control of Z Glu Obzl Oh.dcha in Research
Assessment of Stereochemical Purity and Chiral Integritypurdue.edu
The stereochemical purity of Z-Glu(OBzl)-OH.DCHA is a critical attribute, especially for its use in the synthesis of peptides and other chiral molecules where the precise three-dimensional arrangement of atoms dictates biological activity and functionality news-medical.net, nih.gov, nagoya-u.ac.jp, researchgate.net. As a derivative of L-glutamic acid, the presence of the D-enantiomer or other stereoisomeric impurities can lead to the formation of incorrect peptide sequences or compounds with diminished or altered biological properties news-medical.net. Therefore, rigorous methods are employed to confirm its chiral integrity.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) stands as the gold standard for assessing the stereochemical purity of chiral compounds like this compound. This technique utilizes specialized chiral stationary phases (CSPs) that are designed to interact differently with enantiomers and diastereomers. By employing appropriate CSPs, often based on polysaccharide derivatives, and optimizing the mobile phase composition, researchers can achieve baseline separation of the desired L-enantiomer from any undesired stereoisomers news-medical.net, , libretexts.org, sigmaaldrich.com, researchgate.net.
The quantification of stereoisomeric purity is typically performed by analyzing the peak areas obtained from the chiral HPLC separation. The enantiomeric excess (ee) is a key metric, calculated using the formula:
ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| × 100%
For research-grade this compound, achieving an enantiomeric excess exceeding 98% is generally considered essential to ensure the reliability of downstream synthetic processes and experimental results purdue.edu.
Data Table 1: Chiral HPLC Analysis of this compound (Representative Data)
| Parameter | Value (L-enantiomer) | Value (D-enantiomer) | Units |
| Retention Time | 12.5 | 15.2 | minutes |
| Peak Area | 985,000 | 1,500 | counts |
| % Area | 99.85 | 0.15 | % |
| Enantiomeric Excess | 99.7 | - | % |
Other Analytical Techniques for Research-Oriented Characterizationazom.comrsc.orglibretexts.orgumich.edu
Data Table 3: Optical Rotation of this compound
| Parameter | Value | Units | Conditions |
| Compound | This compound | - | - |
| Solvent | Methanol | - | - |
| Concentration | 1.0 | g/100 mL | - |
| Temperature | 25 | °C | - |
| Wavelength (Sodium D) | 589.3 | nm | - |
| Observed Rotation (α) | +15.2 | degrees | - |
| Specific Rotation ([α]) | +15.2 | deg·mL/g·dm | (Calculated for l=1 dm) |
| Note: Specific rotation values are representative and may vary slightly based on experimental conditions and batch purity. |
Data Table 2: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % | Deviation (%) |
| Carbon | 67.12 | 67.05 | 0.10 |
| Hydrogen | 8.36 | 8.41 | 0.59 |
| Nitrogen | 5.05 | 5.08 | 0.59 |
| Oxygen | 17.31 | 17.25 | 0.35 |
| Note: Experimental values are representative and would be determined for a specific batch. |
Comparative Analysis with Alternative Glutamic Acid Protecting Group Strategies
Contrasting Z/OBzl with Boc/tBu (tert-Butoxycarbonyl/tert-Butyl Ester) Based Strategies
The Boc/Bzl strategy, which often utilizes derivatives like Boc-Glu(OBzl)-OH, was a cornerstone of early solid-phase peptide synthesis (SPPS). peptide.com This approach pairs the moderately acid-labile tert-butoxycarbonyl (Boc) group for temporary α-amino protection with the more robust, yet still acid-labile, benzyl-based groups for side-chain protection. peptide.comseplite.com
A key distinction lies in the deprotection conditions. The Boc group is readily cleaved by moderate acids such as trifluoroacetic acid (TFA), while the Z and OBzl groups require harsher conditions, typically strong acids like hydrofluoric acid (HF) or catalytic hydrogenation. peptide.comseplite.comug.edu.pl This differential lability allows for a degree of selectivity, often termed "quasi-orthogonality." biosynth.com In this scheme, the temporary Boc group can be removed repeatedly during chain elongation without affecting the permanent Z/OBzl side-chain protection. However, since both types of groups are ultimately acid-labile, the strategy is not truly orthogonal. peptide.comiris-biotech.de
The final cleavage and deprotection step in a Boc/Bzl synthesis requires aggressive and hazardous reagents like HF. iris-biotech.de Furthermore, the cleavage of Boc groups generates tert-butyl cations, which can lead to undesired alkylation of sensitive residues like tryptophan and methionine if not properly scavenged. peptide.com In contrast, the Z/OBzl strategy's primary removal method, catalytic hydrogenation, is exceptionally mild and clean, but it is incompatible with sulfur-containing amino acids that poison the palladium catalyst. creative-peptides.com
| Feature | Z/OBzl Strategy | Boc/tBu Strategy |
| α-Amino Protection | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | OBzl (Benzyl ester) | OtBu (tert-Butyl ester) |
| N-α Deprotection | Catalytic Hydrogenolysis or Strong Acid (HBr/AcOH) | Moderate Acid (e.g., 20-50% TFA in DCM) peptide.comseplite.com |
| Side-Chain Deprotection | Catalytic Hydrogenolysis or Strong Acid (HF) | Moderate to Strong Acid (e.g., TFA, HF) iris-biotech.de |
| Orthogonality | Non-orthogonal (both removed by hydrogenation or strong acid) | Quasi-orthogonal (removable by different strengths of acid) biosynth.com |
| Key Advantage | High stability; clean removal via hydrogenolysis | Well-established for SPPS; differential acid lability |
| Key Limitation | Harsh acidolysis conditions; catalyst poisoning by sulfur | Use of hazardous HF for final cleavage; potential for side reactions from carbocations peptide.com |
Comparison with Fmoc (9-Fluorenylmethoxycarbonyl) Based Methodologies
The advent of the Fmoc/tBu strategy revolutionized peptide synthesis, largely supplanting the Boc/Bzl approach in modern SPPS. iris-biotech.deamericanpeptidesociety.org This methodology employs the base-labile Fmoc group for temporary N-α protection in combination with acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ester for glutamic acid (i.e., Fmoc-Glu(OtBu)-OH). peptide.comiris-biotech.de
The fundamental difference and primary advantage of the Fmoc/tBu strategy over the Z/OBzl approach is its true orthogonality. peptide.combiosynth.com The Fmoc group is selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), while the acid-labile tBu and Z/OBzl groups remain completely intact. genscript.comnih.gov Conversely, the Z/OBzl groups are stable to the basic conditions used for Fmoc removal. chempep.com
| Feature | Z/OBzl Strategy | Fmoc/tBu Strategy |
| N-α Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Side-Chain Protection | OBzl (Benzyl ester) | OtBu (tert-Butyl ester) |
| N-α Deprotection | Catalytic Hydrogenolysis / Strong Acid | Mild Base (e.g., 20% Piperidine in DMF) genscript.com |
| Final Cleavage | Strong Acid (e.g., HF, HBr/AcOH) | Moderate Acid (e.g., 95% TFA) iris-biotech.de |
| Orthogonality | Non-orthogonal | Truly Orthogonal peptide.combiosynth.com |
| Primary Application | Solution-phase synthesis; permanent protection | Solid-phase peptide synthesis (SPPS) genscript.com |
| Key Advantage | Stability to a wide range of conditions | Mild deprotection conditions; true orthogonality |
| Key Limitation | Harsh final cleavage; incompatibility with hydrogenation catalysts | Potential for base-catalyzed side reactions chempep.com |
Advantages and Limitations of the Z/OBzl Approach in Specific Synthetic Contexts
Despite being largely superseded in routine SPPS, the Z/OBzl protecting group strategy retains significant advantages in specific synthetic applications.
Advantages:
Chemical Stability : The Z and benzyl (B1604629) ester groups are exceptionally robust. They are stable to the moderately acidic conditions used to cleave Boc and tBu groups and the basic conditions used to cleave Fmoc groups. ug.edu.plresearchgate.net This stability makes them ideal for use as "permanent" protecting groups in complex syntheses where other functionalities must be manipulated.
Utility in Solution-Phase Synthesis : Z-protected amino acids are often crystalline, stable solids, which facilitates their handling and purification in classical solution-phase synthesis. ug.edu.plcreative-peptides.com
Clean Deprotection via Hydrogenolysis : When applicable, catalytic hydrogenation is a very mild and clean deprotection method that avoids the use of strong acids and produces byproducts (like toluene) that are easily removed. creative-peptides.com
Limitations:
Harsh Acidic Cleavage : In syntheses involving moieties that are incompatible with hydrogenation (e.g., peptides containing sulfur-containing amino acids like methionine or cysteine, or other reducible groups), the only alternative for removing Z/OBzl groups is treatment with very strong and corrosive acids like HF or HBr in acetic acid. peptide.comcreative-peptides.com
Catalyst Poisoning : The palladium catalysts essential for hydrogenolysis are readily poisoned by sulfur compounds, rendering this deprotection method ineffective for peptides containing Cys or Met residues.
Limited Applicability in Modern SPPS : The requirement for harsh final cleavage conditions is a major drawback for automated solid-phase synthesis, where the milder and more versatile Fmoc/tBu chemistry is preferred. iris-biotech.de
Orthogonality Considerations of Z/OBzl with Other Protecting Groups for Multifunctional Molecules
The concept of orthogonality—the ability to selectively remove one class of protecting groups in the presence of others—is paramount in the synthesis of complex, multifunctional molecules like modified peptides or glycopeptides. nih.govbham.ac.uk The high stability of the Z/OBzl pair makes it an excellent component in orthogonal protection schemes.
The Z and OBzl groups are completely stable to the standard conditions used for removing both the Boc group (TFA) and the Fmoc group (piperidine). ug.edu.plchempep.com This allows for synthetic strategies where Z/OBzl is used for permanent protection of the glutamic acid side chain, while Boc or Fmoc is used for temporary protection of the α-amino group during chain elongation. This approach is particularly valuable when selective modification of the glutamic acid side chain is required after the full peptide backbone has been assembled but before final global deprotection.
For example, a peptide could be synthesized using the Fmoc strategy, with a glutamic acid residue protected as Glu(OBzl). After chain assembly, the N-terminal Fmoc group would be removed, and the peptide could be modified at the N-terminus. Subsequently, the benzyl ester could be selectively removed by hydrogenation to expose the side-chain carboxyl group for another specific reaction, such as cyclization or conjugation, all while other acid-labile side-chain protecting groups (like tBu) remain in place.
| Protecting Group | Deprotection Condition | Stability of Z/OBzl Group | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Moderate Acid (TFA) | Stable | Yes |
| tBu (tert-Butyl) | Moderate Acid (TFA) | Stable | Yes |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (Piperidine) | Stable | Yes |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Potentially Labile | Condition Dependent |
| Trt (Trityl) | Very Mild Acid (e.g., 1% TFA) | Stable | Yes |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Z-Glu(OBzl)-OH.DCHA, and how can its purity be validated experimentally?
- Methodological Answer : The synthesis typically involves benzyl (Bzl) protection of glutamic acid’s γ-carboxyl group, followed by Z (benzyloxycarbonyl) protection of the α-amino group. The dicyclohexylamine (DCHA) salt is formed during purification. To validate purity, use a combination of analytical techniques:
- HPLC : Monitor retention time consistency against a reference standard.
- NMR : Confirm the absence of unreacted starting materials (e.g., free DCHA signals at δ ~1.0–1.8 ppm in H NMR).
- Mass Spectrometry : Compare observed molecular ion peaks with the calculated exact mass (552.32 g/mol) .
Q. How does the stereochemistry of this compound impact its reactivity in peptide synthesis?
- Methodological Answer : The compound has one defined stereocenter (D-configuration at glutamic acid’s α-carbon). Use chiral HPLC or polarimetry to confirm enantiomeric purity. In peptide coupling reactions, the D-configuration may alter enzyme recognition (e.g., in protease-sensitive studies) .
- Key Data : The "determined stereocenter count" is 1, with no undefined stereochemistry .
Q. What solvent systems are optimal for dissolving this compound, and how does its topological polar surface area (TPSA) influence solubility?
- Methodological Answer : The TPSA of 114 Ų suggests moderate polarity. Test solvents like DMF, DCM, or THF for dissolution. Avoid aqueous buffers unless deprotection is intended. For stability, store in anhydrous conditions at −20°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across literature sources?
- Methodological Answer :
- Cross-Validation : Replicate synthesis using protocols from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and compare results.
- Crystallography : Perform single-crystal X-ray diffraction to resolve structural ambiguities.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to confirm phase transitions.
- Contradiction Analysis : Variations may arise from residual solvents (e.g., DCHA or benzyl alcohol) affecting thermal properties. Purify via recrystallization in ethyl acetate/hexane .
Q. What strategies optimize the yield of this compound in large-scale peptide synthesis while minimizing racemization?
- Methodological Answer :
- Coupling Conditions : Use low-temperature (−10°C) coupling with HOBt/DIC to suppress racemization.
- Protection Stability : Monitor benzyl ester stability under acidic conditions (e.g., TFA deprotection).
- Scale-Up Considerations : Implement gradient cooling during DCHA salt formation to enhance crystal uniformity.
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the interaction of this compound with enzymatic active sites?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with proteases (e.g., thrombin or trypsin).
- Parameterization : Assign partial charges based on the compound’s hydrogen-bonding capacity (3 donors, 7 acceptors).
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from fluorogenic assays (e.g., using Boc-Glu(OBzl)-Gly-Arg-Mca as a reference) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
